molecular formula C20H21NO5S B557413 Fmoc-Met(O)-OH CAS No. 76265-70-8

Fmoc-Met(O)-OH

Cat. No.: B557413
CAS No.: 76265-70-8
M. Wt: 387.5 g/mol
InChI Key: CEHRSUBRZOGRSW-HSYKDVHTSA-N
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Description

9-Fluorenylmethyloxycarbonyl-L-methionine sulfoxide (Fmoc-Met(O)-OH): is a derivative of the amino acid methionine, where the sulfur atom in methionine is oxidized to a sulfoxide. The compound is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group of amino acids. This protection allows for selective reactions to occur at other functional groups without interference from the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The amino group of methionine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide.

    Oxidation: The sulfur atom in the methionine side chain is oxidized to a sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions need to be carefully controlled to avoid over-oxidation to sulfone.

Industrial Production Methods: The industrial production of Fmoc-Met(O)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: As mentioned, the sulfur atom in methionine can be oxidized to a sulfoxide. Further oxidation can lead to the formation of sulfone.

    Reduction: The sulfoxide group can be reduced back to the thioether using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide, to expose the free amino group for further reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Deprotection Reagents: Piperidine in dimethylformamide.

Major Products:

    Oxidation: Fmoc-Met(O)-OH, Fmoc-Met(O2)-OH (sulfone).

    Reduction: Fmoc-Met-OH (thioether).

    Deprotection: Free amino group for further peptide synthesis.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-Met(O)-OH is used as a building block in the synthesis of peptides and proteins. The Fmoc protection allows for selective reactions and the incorporation of methionine sulfoxide into peptide chains.

Biology:

    Protein Studies: Methionine sulfoxide residues are studied for their role in protein oxidation and aging. This compound is used to synthesize peptides that mimic oxidized proteins.

Medicine:

    Drug Development: Peptides containing methionine sulfoxide are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry:

    Biomaterials: this compound is used in the development of biomaterials with specific properties, such as hydrophobicity and self-assembly capabilities.

Mechanism of Action

The mechanism of action of Fmoc-Met(O)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The methionine sulfoxide residue can undergo redox reactions, which are important in biological systems for regulating protein function and signaling pathways.

Comparison with Similar Compounds

    9-Fluorenylmethyloxycarbonyl-L-methionine (Fmoc-Met-OH): Similar to Fmoc-Met(O)-OH but without the sulfoxide group. It is used in peptide synthesis where oxidation of methionine is not required.

    9-Fluorenylmethyloxycarbonyl-L-methionine sulfone (Fmoc-Met(O2)-OH): An over-oxidized form of this compound, where the sulfur atom is oxidized to a sulfone. It is used in studies of protein oxidation and stability.

Uniqueness: this compound is unique due to the presence of the sulfoxide group, which introduces additional redox chemistry into peptides and proteins. This allows for the study of oxidative stress and its effects on protein function, making it a valuable tool in both basic and applied research.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-27(25)11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHRSUBRZOGRSW-HSYKDVHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428587
Record name Fmoc-Met(O)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76265-70-8
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(methylsulfinyl)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76265-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Met(O)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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